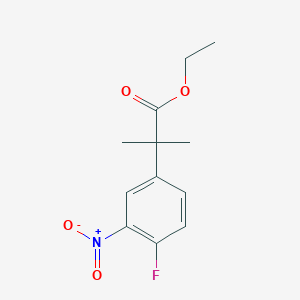
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is an organic compound that features a complex structure with a fluoro and nitro group attached to a phenyl ring
Preparation Methods
The synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by esterification to form the ethyl ester. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Chemical Reactions Analysis
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the conversion of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in the presence of a carboxylic acid group instead of an ester.
4-Fluoro-3-nitroaniline: Similar in structure, but with an amine group replacing the ester.
Ethyl 4-fluoro-3-nitrobenzoate: This compound has a similar ester group but differs in the position of the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14FNO4 |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H14FNO4/c1-4-18-11(15)12(2,3)8-5-6-9(13)10(7-8)14(16)17/h5-7H,4H2,1-3H3 |
InChI Key |
MHCVQNCKNKTBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


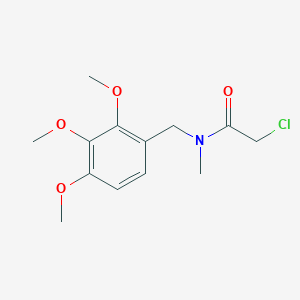



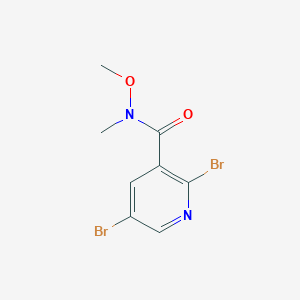

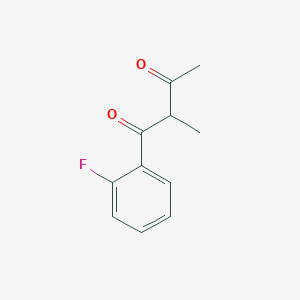
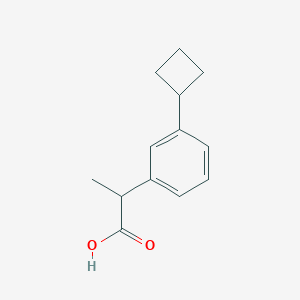

![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)



![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
